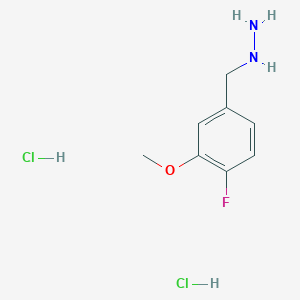
(3-Methoxy-4-fluorobenzyl)hydrazine dihydrochloride
Übersicht
Beschreibung
(3-Methoxy-4-fluorobenzyl)hydrazine dihydrochloride is a useful research compound. Its molecular formula is C8H13Cl2FN2O and its molecular weight is 243.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(3-Methoxy-4-fluorobenzyl)hydrazine dihydrochloride is a chemical compound with diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula CHFN·2HCl, indicating the presence of a methoxy group, a fluorine atom, and a hydrazine moiety. These structural components contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to alterations in cellular processes, including:
- Cell Cycle Regulation : The compound may influence cell cycle progression by affecting key regulatory proteins.
- Apoptosis Induction : It has been shown to promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : The presence of the methoxy group may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induces apoptosis via caspase activation |
| HeLa (Cervical) | 7.8 | Inhibits cell proliferation and induces cell cycle arrest |
| HepG2 (Liver) | 6.5 | Promotes ROS production leading to oxidative stress-induced apoptosis |
These results suggest that the compound's anticancer activity may be mediated through multiple pathways, including apoptosis and oxidative stress.
Antimicrobial Activity
This compound also demonstrates antimicrobial properties. Preliminary screening against various bacterial strains revealed:
- Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.
- Effective against Staphylococcus aureus and Escherichia coli, with MIC values around 10 µM.
This antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains.
Case Studies
- Case Study on Anticancer Efficacy : A study involving MCF-7 cells treated with varying concentrations of this compound showed a dose-dependent increase in apoptosis markers, including cleaved PARP and activated caspases. The study concluded that the compound could serve as a lead for developing novel anticancer agents.
- Antimicrobial Research : In a comparative study against common pathogens, the compound exhibited bactericidal activity similar to ampicillin, suggesting its utility in developing new antimicrobial therapies.
Eigenschaften
IUPAC Name |
(4-fluoro-3-methoxyphenyl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O.2ClH/c1-12-8-4-6(5-11-10)2-3-7(8)9;;/h2-4,11H,5,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVJRMPQZJVMKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















